molecular formula C8H15N3S B13809577 1-(2-Isothiocyanatoethyl)-4-methylpiperazine CAS No. 70825-74-0

1-(2-Isothiocyanatoethyl)-4-methylpiperazine

Katalognummer: B13809577
CAS-Nummer: 70825-74-0
Molekulargewicht: 185.29 g/mol
InChI-Schlüssel: QJSGVQKZKZYQQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Isothiocyanatoethyl)-4-methylpiperazine is a chemical compound characterized by the presence of an isothiocyanate group attached to an ethyl chain, which is further connected to a methylpiperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 2-isothiocyanatoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Isothiocyanatoethyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can induce oxidative stress and apoptosis in cancer cells by increasing reactive oxygen species levels and depleting glutathione .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-Isothiocyanatoethyl)-4-methylpiperazine stands out due to its unique combination of a piperazine ring and an isothiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable thiourea and thiocarbamate derivatives makes it valuable in synthetic chemistry and material science .

Eigenschaften

CAS-Nummer

70825-74-0

Molekularformel

C8H15N3S

Molekulargewicht

185.29 g/mol

IUPAC-Name

1-(2-isothiocyanatoethyl)-4-methylpiperazine

InChI

InChI=1S/C8H15N3S/c1-10-4-6-11(7-5-10)3-2-9-8-12/h2-7H2,1H3

InChI-Schlüssel

QJSGVQKZKZYQQL-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CCN=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.